molecular formula C24H17NO5 B2492752 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 919750-12-2

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No. B2492752
CAS RN: 919750-12-2
M. Wt: 399.402
InChI Key: KKFICOPFMCBMGU-UHFFFAOYSA-N
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Description

Coumarins or benzopyran-2-ones are a group of naturally occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature, so they have been routinely employed as herbal medicines since early ages .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of coumarin derivatives is a two-ring system, consisting of a benzene ring fused with an α-pyrone nucleus .


Chemical Reactions Analysis

A number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Antifungal Activity

STK925216 and its derivatives have been investigated for their antifungal potential. In a study by Li et al., four series of 2,2-dimethyl-2H-chromene derivatives were synthesized and evaluated against nine phytopathogenic fungi in vitro. Notably, compound 4j displayed promising antifungal potency against several strains, including Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali, and Alternaria alternata. Its efficacy surpassed that of commercially available fungicides such as chlorothalonil and hymexazol .

Crop Protection

Given the urgent need for environmentally friendly fungicides, STK925216 derivatives could find applications in agriculture. Their low cytotoxicity to mammalian cells, as observed in cell experiments, further supports their potential as botanical fungicides .

Fluorescent Probes

The chromene scaffold in STK925216 can be modified to create fluorescent probes. These probes are valuable tools for visualizing biological processes, protein localization, and cellular dynamics. Researchers have explored the use of similar chromenes as fluorescent markers in live-cell imaging .

Kinase Inhibition

While not extensively studied, STK925216’s benzofuran-furan core suggests potential kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and compounds that modulate kinase activity are of interest in cancer and other diseases. Further investigation is warranted to explore this aspect .

Mechanism of Action

While the specific mechanism of action for your compound is not available, coumarin derivatives have been tested for various biological properties including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

The future directions in the field of coumarin research involve the development of new synthetic methods and the exploration of their biological activities. There is considerable interest in testing coumarins for various biological properties .

properties

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c1-13-10-14(2)22-16(11-13)17(12-20(26)30-22)23-21(15-6-3-4-7-18(15)29-23)25-24(27)19-8-5-9-28-19/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFICOPFMCBMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide

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